molecular formula C21H19N5O B3934804 [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No.: B3934804
M. Wt: 357.4 g/mol
InChI Key: UNFYZNGMVJHVIY-UHFFFAOYSA-N
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Description

[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring, which is further connected to an isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole: Starting from o-phenylenediamine and formic acid or orthoesters.

    Synthesis of Pyrazole: Using hydrazine derivatives and 1,3-diketones.

    Coupling Reactions: Linking the benzimidazole and pyrazole units through alkylation or acylation.

    Isoquinoline Derivative Formation: Using Pictet-Spengler reaction or Bischler-Napieralski reaction.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or isoquinoline moieties.

    Reduction: Reduction reactions could target the pyrazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Ligand Design: The compound can be used as a ligand in coordination chemistry due to its multiple nitrogen atoms.

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

Biology

    Enzyme Inhibition: Possible applications as an enzyme inhibitor, particularly targeting kinases or other enzymes with nitrogen-rich active sites.

    Antimicrobial Activity: Potential antimicrobial properties due to the presence of benzimidazole and pyrazole rings.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly for cancer or infectious diseases.

    Diagnostic Agents: Use in the development of diagnostic agents due to its complex structure.

Industry

    Material Science:

    Agriculture: Use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Binding to specific proteins or enzymes, disrupting their function.

    Pathways Involved: Interference with cellular pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone: can be compared to other benzimidazole or pyrazole derivatives, such as:

Uniqueness

    Structural Complexity: The combination of benzimidazole, pyrazole, and isoquinoline moieties makes it unique.

    Its diverse applications in various fields highlight its versatility.

Properties

IUPAC Name

[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c27-21(25-10-9-15-5-1-2-6-16(15)12-25)19-11-17(23-24-19)13-26-14-22-18-7-3-4-8-20(18)26/h1-8,11,14H,9-10,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFYZNGMVJHVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NNC(=C3)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
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[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
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[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
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[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
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[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
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[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

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